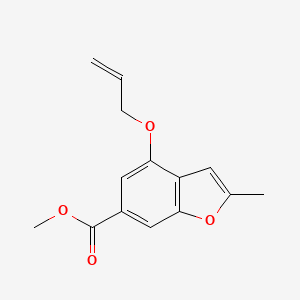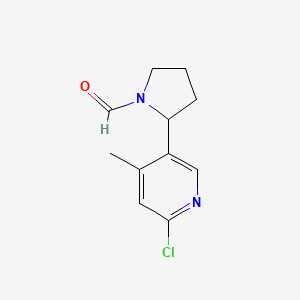
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique combination of a thiazole ring with a dioxobutanoate ester group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-phenylthiazole with a suitable dioxobutanoate precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, which can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for exploring biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers investigate its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The dioxobutanoate ester group may also play a role in the compound’s reactivity and binding affinity. These interactions can trigger various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-phenylthiazole: Shares the thiazole ring but lacks the dioxobutanoate ester group.
Methyl 2,4-dioxobutanoate: Contains the dioxobutanoate ester group but lacks the thiazole ring.
Thiazole derivatives: Various derivatives with different substituents on the thiazole ring.
Uniqueness
Methyl 4-(4-methyl-2-phenylthiazol-5-yl)-2,4-dioxobutanoate is unique due to its combination of a thiazole ring and a dioxobutanoate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H13NO4S |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
methyl 4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C15H13NO4S/c1-9-13(11(17)8-12(18)15(19)20-2)21-14(16-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Clé InChI |
ACTZGOVWTMYWBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11802164.png)
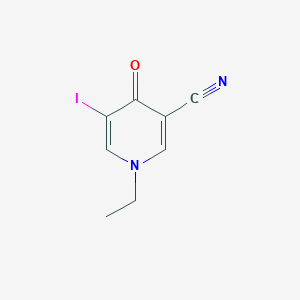
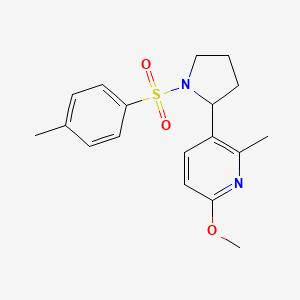
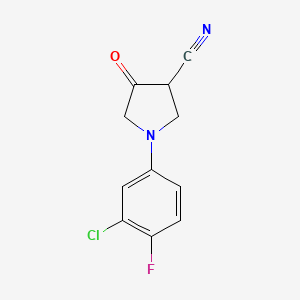
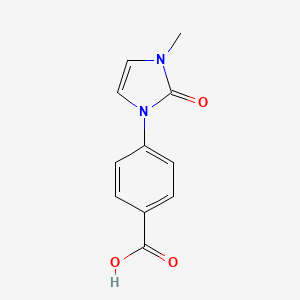

![tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11802197.png)
